Cisapride tartrate
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Overview
Description
Cisapride tartrate is a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract. It acts as a serotonin 5-HT4 receptor agonist and indirectly as a parasympathomimetic, increasing acetylcholine release in the enteric nervous system . This compound has been used to treat conditions like gastroesophageal reflux disease and diabetic gastroparesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cisapride tartrate can be synthesized through a multi-step process involving the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with cis-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves the use of hydrophilic polymers to create sustained-release formulations . These formulations are designed to release the drug at different sites along the gastrointestinal tract, ensuring a consistent therapeutic effect .
Chemical Reactions Analysis
Types of Reactions
Cisapride tartrate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its pharmacological properties.
Reduction: Reduction reactions can modify the compound’s structure, impacting its efficacy and safety.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing or diminishing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution could introduce new functional groups that modify the compound’s activity .
Scientific Research Applications
Cisapride tartrate has been extensively studied for its applications in various fields:
Mechanism of Action
Cisapride tartrate acts by stimulating serotonin 5-HT4 receptors, which increases the release of acetylcholine in the enteric nervous system . This leads to enhanced motility in the upper gastrointestinal tract, including increased tone and amplitude of gastric contractions, relaxation of the pyloric sphincter, and increased peristalsis of the duodenum and jejunum . The compound does not stimulate muscarinic or nicotinic receptors, nor does it inhibit acetylcholinesterase activity .
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: Like cisapride tartrate, metoclopramide is a prokinetic agent used to treat gastrointestinal motility disorders.
Uniqueness
This compound is unique in its selective action on serotonin 5-HT4 receptors, which distinguishes it from other prokinetic agents that may have broader or different receptor targets . This specificity contributes to its efficacy in enhancing gastrointestinal motility without significant central nervous system side effects .
Properties
CAS No. |
86718-71-0 |
---|---|
Molecular Formula |
C27H35ClFN3O10 |
Molecular Weight |
616.0 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C23H29ClFN3O4.C4H6O6/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16;5-1(3(7)8)2(6)4(9)10/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29);1-2,5-6H,(H,7,8)(H,9,10)/t20-,22+;1-,2-/m11/s1 |
InChI Key |
QFMZVCBZQAEZSJ-OIKXSMCUSA-N |
Isomeric SMILES |
CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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